5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one 5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18369956
InChI: InChI=1S/C8H5F2NO2/c9-4-1-6(10)5-3-13-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
SMILES:
Molecular Formula: C8H5F2NO2
Molecular Weight: 185.13 g/mol

5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

CAS No.:

Cat. No.: VC18369956

Molecular Formula: C8H5F2NO2

Molecular Weight: 185.13 g/mol

* For research use only. Not for human or veterinary use.

5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one -

Specification

Molecular Formula C8H5F2NO2
Molecular Weight 185.13 g/mol
IUPAC Name 5,7-difluoro-1,4-dihydro-3,1-benzoxazin-2-one
Standard InChI InChI=1S/C8H5F2NO2/c9-4-1-6(10)5-3-13-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
Standard InChI Key PXZSYWIGVLGGFU-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C(C=C2F)F)NC(=O)O1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₈H₅F₂NO₂ and a molecular weight of 185.13 g/mol . Its IUPAC name, 5,7-difluoro-4H-1,4-benzoxazin-3-one, reflects the substitution pattern and heterocyclic framework .

Structural Characterization

Key structural features include:

  • A benzoxazine ring system fused with a benzene moiety.

  • Fluorine atoms at the 5 and 7 positions on the aromatic ring.

  • A ketone group at position 2 and an amine group at position 4 .

The SMILES notation (C1C(=O)NC2=C(O1)C=C(C=C2F)F) and InChIKey (BTIJCTORPDVZCN-UHFFFAOYSA-N) further clarify its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₅F₂NO₂
Molecular Weight185.13 g/mol
Boiling Point301.0 ± 42.0 °C
Density1.443 ± 0.06 g/cm³
SMILESC1C(=O)NC2=C(O1)C=C(C=C2F)F

Synthesis and Manufacturing

Palladium-Catalyzed Carbonylation-Cyclization

A prominent synthetic route involves a domino carbonylation-cyclization reaction using ortho-halophenols and cyanamide. This method, reported bykerbladh et al., employs:

  • Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts.

  • Mo(CO)₆ as a CO source.

  • Reaction conditions: 65°C in 1,4-dioxane for 20 hours .

For example, 2-iodophenol reacts with cyanamide under these conditions to yield the target compound in 76% isolated yield .

Alternative CO Sources

The methodology is versatile, accommodating substitutes for Mo(CO)₆, such as:

  • Oxalyl chloride (generates CO in situ).

  • Phenyl formate or formic acid .

Table 2: Representative Synthesis Conditions

SubstrateCatalystCO SourceYield (%)Source
2-IodophenolPd(PPh₃)₄Mo(CO)₆76
2-BromophenolPd(OAc)₂Mo(CO)₆58

Physicochemical Properties

Spectral Data

  • ¹H NMR (CD₃OD): Signals at δ 8.00 (dd, J = 7.8 Hz) and δ 7.71 (td, J = 7.8 Hz) confirm aromatic protons .

  • ¹³C NMR: Peaks at δ 161.2 (C=O) and δ 153.1 (C-F) align with the benzoxazine structure .

Stability and Solubility

The compound is stable under ambient conditions but hygroscopic. It exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

Applications in Drug Discovery

Role in Heterocyclic Chemistry

The compound serves as a building block for:

  • Tricyclic derivatives (e.g., 6-hydroxy-4H-1-oxa-4,5,8-triazaanthracen-3-one) .

  • Polycyclic scaffolds via cycloaddition or cross-coupling reactions .

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